Cas no 122341-38-2 (Temoporfin)

Temoporfin 化学的及び物理的性質
名前と識別子
-
- Temoporfin
- 8-Dihydroporphyrin-5
- 3,3',3'',3'''-(7,8-Dihydroporphyrin-5,10,15,20-tetrayl)tetraphenol
- 5,10,15,20-Tetra(m-hydroxyphenyl)chlorin
- 3-[10,15,20-tris(3-hydroxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]phenol
- Foscan
- KW2345
- KW-2345
- meso-Tetrahydroxyphenylchlorin
- m-THPC
- 3,3′,3′′,3′′′-(7,8-Dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-phenol
- EF 9
- MTHPC
- Foslip
- Fosgel
- Fospeg
- Foslipos
- m-TrTHPC
- Temoporphin
- FU21S769PF
- DSSTox_RID_82817
- DSSTox_CID_28545
- DSSTox_GSID_48619
- EF9
- 3,3',3'',3'''-(2,3-dihydroporphyrin-5
- 3,3',3'',3'''-(2,3-dihydroporphyrin-5,10,15,20-tetrayl)tetraphenol
- XEA34138
- AKOS030238976
- Meso-tetra-(hydroxyphenyl)chlorin
- TEMOPORFIN [USAN]
- SCHEMBL6422
- A50001
- HY-16488
- NCGC00183280-01
- Tox21_113297
- EN300-24141489
- DB11630
- CHEMBL500576
- CHEMBL2067974
- CAS-122341-38-2
- BCP09122
- TEMOPORFIN [EMA EPAR]
- NCGC00183015-01
- DTXCID4028545
- CHEBI:9437
- TEMOPORFIN [MART.]
- Meso-tetrahydroxyphenyl chlorin
- Phenol, 3,3',3',3'''-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-
- Tox21_112959
- 122341-38-2
- TEMOPORFIN [INN]
- 3,3',3',3'''-(7,8-Dihydroporphyrin-5,10,15,20-tetrayl)tetraphenol
- Temoporfin (USAN/INN)
- 3-[7,12,17-tris(3-hydroxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3(24),6,8,10,12,14,16(22),17,19-decaen-2-yl]phenol
- CHEMBL2067976
- D06066
- TEMOPORFIN [WHO-DD]
- 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16,18(21)-DECAEN-2-YL]PHENOL
- TEMOPORFIN [MI]
- DTXSID7048619
- Temoporfin [USAN:INN:BAN]
- 2,3-dihydro-5,10,15,20-tetra(m-hydroxyphenyl)porphyrin
- Phenol, 3,3',3'',3'''-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-
- AS-73700
- UNII-FU21S769PF
- 3,3',3'',3'''-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakisphenol
- BRD-K63712959-001-01-8
- 3,3',3'',3'''-(7H,8H-Porphyrin-5,10,15,20-tetrayl)tetraphenol
- 3-[7,12,17-tris(3-hydroxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3(24),6,8,10,12,14,16(22),17,19-decaen-2-yl]phenol
- DA-68038
- SML1707
- SML-1707
-
- MDL: MFCD00867835
- インチ: 1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40-
- InChIKey: LYPFDBRUNKHDGX-LWQDQPMZSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C(=C1[H])C1=C2C([H])=C([H])C(=C(C3C([H])=C([H])C([H])=C(C=3[H])O[H])C3C([H])=C([H])C(=C(C4C([H])=C([H])C([H])=C(C=4[H])O[H])C4=C([H])C([H])=C(C(C5C([H])=C([H])C([H])=C(C=5[H])O[H])=C5C([H])([H])C([H])([H])C1=N5)N4[H])N=3)N2[H] |c:13,19,39,t:73|
計算された属性
- せいみつぶんしりょう: 680.24200
- どういたいしつりょう: 680.24235551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 重原子数: 52
- 回転可能化学結合数: 4
- 複雑さ: 1090
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 986
- トポロジー分子極性表面積: 138
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 8.8
じっけんとくせい
- 色と性状: マゼンタ固体
- PSA: 137.22000
- LogP: 5.91260
- ようかいせい: 極性溶媒に可溶
Temoporfin セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Temoporfin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T017350-5mg |
Temoporfin, ~ 90% |
122341-38-2 | 5mg |
$ 138.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49790-25mg |
Temoporfin (m-THPC) |
122341-38-2 | 98% | 25mg |
¥6330.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84250-50mg |
Temoporfin |
122341-38-2 | 95% | 50mg |
¥10998.0 | 2023-09-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49790-5mg |
Temoporfin (m-THPC) |
122341-38-2 | 98% | 5mg |
¥1962.00 | 2023-09-07 | |
eNovation Chemicals LLC | Y1244199-50mg |
Phenol, 3,3',3'',3'''-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis- |
122341-38-2 | 97% | 50mg |
$1490 | 2023-09-04 | |
TRC | T017350-1mg |
Temoporfin, ~ 90% |
122341-38-2 | 1mg |
$ 110.00 | 2023-04-16 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T883845-5mg |
Temoporfin |
122341-38-2 | ≥95% | 5mg |
¥2,209.50 | 2022-01-14 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49790-50mg |
Temoporfin (m-THPC) |
122341-38-2 | 98% | 50mg |
¥9807.00 | 2023-09-07 | |
TRC | T017350-25mg |
Temoporfin, ~ 90% |
122341-38-2 | 25mg |
$ 448.00 | 2023-04-16 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84250-10mg |
Temoporfin |
122341-38-2 | 95% | 10mg |
¥3798.0 | 2023-09-06 |
Temoporfin 関連文献
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
7. Book reviews
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Temoporfinに関する追加情報
Temoporfin (CAS No. 122341-38-2): An Overview of a Promising Photosensitizer in Photodynamic Therapy
Temoporfin, also known by its chemical name m-tetrahydroxyphenylchlorin and assigned the CAS number 122341-38-2, is a potent photosensitizer that has gained significant attention in the field of photodynamic therapy (PDT). This compound is a derivative of chlorin, a naturally occurring porphyrin-like structure, and has been extensively studied for its therapeutic potential in various medical applications, particularly in oncology.
The unique properties of Temoporfin make it an ideal candidate for PDT. When activated by light of a specific wavelength, typically in the red or near-infrared range, Temoporfin generates reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death through apoptosis or necrosis. This mechanism of action is highly selective, as the photosensitizer preferentially accumulates in tumor tissues, thereby minimizing damage to surrounding healthy cells.
Recent research has further elucidated the mechanisms by which Temoporfin exerts its therapeutic effects. A study published in the *Journal of Photochemistry and Photobiology B: Biology* (2021) demonstrated that Temoporfin not only induces direct cytotoxicity but also enhances the immune response against cancer cells. The study found that PDT with Temoporfin can activate immune cells, leading to a more robust and sustained antitumor effect.
In addition to its use in cancer therapy, Temoporfin has shown promise in other medical applications. For instance, a clinical trial reported in *The Lancet Oncology* (2019) evaluated the efficacy of Temoporfin-mediated PDT in treating actinic keratosis, a precancerous skin condition. The results were highly encouraging, with significant improvement observed in lesion clearance rates compared to conventional treatments.
The safety profile of Temoporfin is another critical aspect that has been extensively studied. Clinical trials have generally reported that PDT with Temoporfin is well-tolerated, with minimal side effects. The most common adverse reactions include transient skin photosensitivity and mild local pain during light exposure. However, these side effects are typically manageable and resolve within a few days.
The pharmacokinetics of Temoporfin have also been well-characterized. After intravenous administration, the compound rapidly distributes to target tissues and is slowly eliminated from the body. This prolonged retention time allows for optimal light activation and therapeutic effect. A study published in *Cancer Research* (2018) highlighted the importance of optimizing the timing of light exposure to maximize treatment efficacy while minimizing potential side effects.
In conclusion, Temoporfin (CAS No. 122341-38-2) represents a significant advancement in photodynamic therapy. Its unique properties, including selective accumulation in tumor tissues and the ability to generate ROS upon light activation, make it an effective tool for treating various cancers and precancerous conditions. Ongoing research continues to explore new applications and optimize treatment protocols to further enhance its therapeutic potential.
122341-38-2 (Temoporfin) 関連製品
- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)
- 53330-94-2(1-(1H-indol-5-yl)ethan-1-one)
- 35212-95-4(Methyl 4-Chlorobenzobthiophene-2-carboxylate)
- 1865063-89-3(1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)
- 1009162-78-0(3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid)
- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)
- 898437-24-6(7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1567880-97-0((5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol)
- 2229427-31-8(O-1-(3-methyl-1,2-oxazol-5-yl)ethylhydroxylamine)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
